molecular formula C19H23NO3 B4330588 1,2,5-trimethyl-4-phenylpiperidin-4-yl 2-furoate

1,2,5-trimethyl-4-phenylpiperidin-4-yl 2-furoate

Cat. No. B4330588
M. Wt: 313.4 g/mol
InChI Key: HGXBXQXWBLWWHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,5-trimethyl-4-phenylpiperidin-4-yl 2-furoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a piperidine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 1,2,5-trimethyl-4-phenylpiperidin-4-yl 2-furoate is not fully understood. However, it has been suggested that the compound exerts its effects through the modulation of various neurotransmitter systems, including the dopaminergic and serotonergic systems.
Biochemical and Physiological Effects:
1,2,5-trimethyl-4-phenylpiperidin-4-yl 2-furoate has been shown to have significant biochemical and physiological effects. The compound has been shown to have anti-inflammatory and analgesic effects, as well as potential antipsychotic effects. Additionally, the compound has been shown to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

1,2,5-trimethyl-4-phenylpiperidin-4-yl 2-furoate has several advantages for lab experiments. The compound is relatively easy to synthesize and has a low toxicity profile, making it a safe and cost-effective option for use in scientific research. However, one limitation of the compound is its limited solubility in water, which may limit its potential applications in certain experiments.

Future Directions

There are several potential future directions for the study of 1,2,5-trimethyl-4-phenylpiperidin-4-yl 2-furoate. One potential direction is the further investigation of the compound's mechanism of action, which may provide insights into its potential therapeutic applications. Additionally, further studies may be needed to determine the optimal dosage and administration methods for the compound. Finally, the compound may be studied in combination with other therapeutic agents to determine its potential synergistic effects.
Conclusion:
In conclusion, 1,2,5-trimethyl-4-phenylpiperidin-4-yl 2-furoate is a chemical compound that has significant potential for use in scientific research. The compound has been synthesized through various methods and has been studied for its potential therapeutic applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies are needed to fully understand the potential of this compound as a therapeutic agent.

Scientific Research Applications

1,2,5-trimethyl-4-phenylpiperidin-4-yl 2-furoate has been studied for its potential therapeutic applications in various scientific research studies. The compound has been shown to have significant anti-inflammatory and analgesic effects, making it a potential candidate for the development of novel pain medications. Additionally, the compound has been studied for its potential antipsychotic effects, making it a potential candidate for the treatment of various psychiatric disorders.

properties

IUPAC Name

(1,2,5-trimethyl-4-phenylpiperidin-4-yl) furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-14-13-20(3)15(2)12-19(14,16-8-5-4-6-9-16)23-18(21)17-10-7-11-22-17/h4-11,14-15H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXBXQXWBLWWHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(CN1C)C)(C2=CC=CC=C2)OC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Furancarboxylic acid, 1,2,5-trimethyl-4-phenyl-4-piperidinyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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